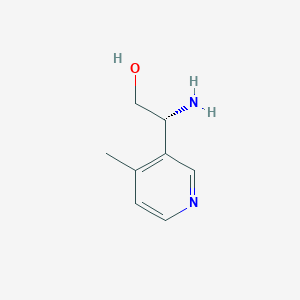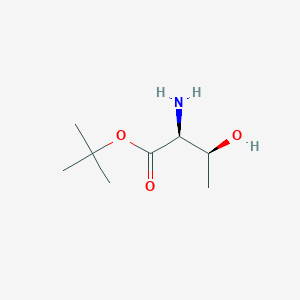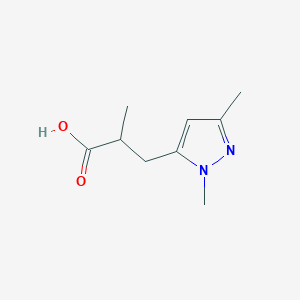
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with 5-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:
作用機序
The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific bioactivity being investigated .
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, also show diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the benzothiazole and thiophene moieties, which confer distinct electronic and structural properties
特性
分子式 |
C12H10N2S2 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12/h2-6H,13H2,1H3 |
InChIキー |
WBHFLLORCYPDTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


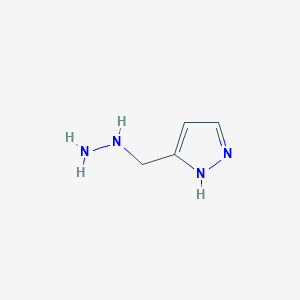
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
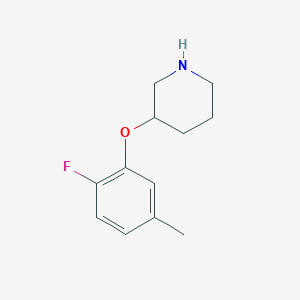
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
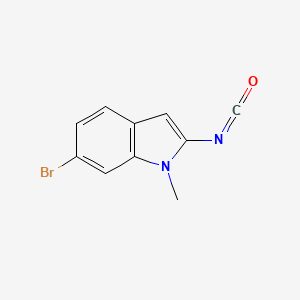
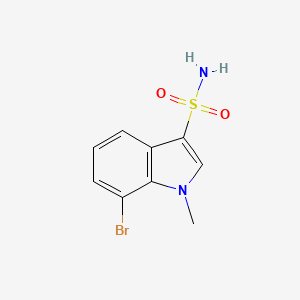
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
